molecular formula C28H26ClN3O B14921499 (4-Benzylpiperazin-1-yl)[2-(4-chlorophenyl)-3-methylquinolin-4-yl]methanone

(4-Benzylpiperazin-1-yl)[2-(4-chlorophenyl)-3-methylquinolin-4-yl]methanone

Cat. No.: B14921499
M. Wt: 456.0 g/mol
InChI Key: CNJLDMJAEPSPRY-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE is a complex organic compound that features a quinoline core substituted with a chlorophenyl group, a methyl group, and a benzylic piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Attachment of the Piperazine Moiety: The benzylic piperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring is alkylated with a suitable benzylic halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

(4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but differs in the core structure.

    N-arylpiperazine derivatives: Similar in having a piperazine moiety but differ in the attached aromatic groups.

Uniqueness

(4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE is unique due to its specific combination of a quinoline core with a benzylic piperazine group, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of (4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H26ClN3O

Molecular Weight

456.0 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(4-chlorophenyl)-3-methylquinolin-4-yl]methanone

InChI

InChI=1S/C28H26ClN3O/c1-20-26(28(33)32-17-15-31(16-18-32)19-21-7-3-2-4-8-21)24-9-5-6-10-25(24)30-27(20)22-11-13-23(29)14-12-22/h2-14H,15-19H2,1H3

InChI Key

CNJLDMJAEPSPRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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